molecular formula C17H15ClN2O4S B2737934 (5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione CAS No. 338752-89-9

(5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione

Cat. No.: B2737934
CAS No.: 338752-89-9
M. Wt: 378.83
InChI Key: ZFPHKIQCOZSFFC-MHWRWJLKSA-N
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Description

(5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione is a complex organic compound with a unique structure that includes a thiazolane ring, a chlorophenyl group, and a methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolane ring. The final product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione is unique due to its thiazolane ring structure, which imparts specific chemical and biological properties.

Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(4-methoxyanilino)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-24-15-8-4-13(5-9-15)19-10-16-17(21)20(11-25(16,22)23)14-6-2-12(18)3-7-14/h2-10,19H,11H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPHKIQCOZSFFC-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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